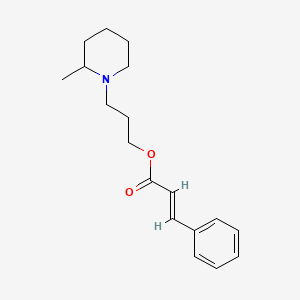
Cinnamic acid, 3-(2'-methylpiperidino)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamic acid, 3-(2’-methylpiperidino)propyl ester is a derivative of cinnamic acid, which is a naturally occurring aromatic compound found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnamic acid, 3-(2’-methylpiperidino)propyl ester typically involves the esterification of cinnamic acid with 3-(2’-methylpiperidino)propanol. This reaction can be carried out using various methods, including Fischer esterification and Steglich esterification. In Fischer esterification, cinnamic acid is reacted with 3-(2’-methylpiperidino)propanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. Steglich esterification involves the use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of cinnamic acid, 3-(2’-methylpiperidino)propyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The choice of catalysts and reaction conditions can be optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Cinnamic acid, 3-(2’-methylpiperidino)propyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Cinnamic acid, 3-(2’-methylpiperidino)propyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of cinnamic acid, 3-(2’-methylpiperidino)propyl ester involves its interaction with various molecular targets. In antimicrobial applications, it may disrupt the cell membrane integrity of microorganisms, leading to cell death. The compound can also interact with enzymes and proteins, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Cinnamic acid, propyl ester
- Cinnamic acid, methyl ester
- Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester
Uniqueness
Cinnamic acid, 3-(2’-methylpiperidino)propyl ester is unique due to the presence of the 2’-methylpiperidino group, which imparts specific chemical and biological properties. This structural feature may enhance its antimicrobial activity and make it a valuable compound for various applications .
Properties
CAS No. |
63938-15-8 |
|---|---|
Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H25NO2/c1-16-8-5-6-13-19(16)14-7-15-21-18(20)12-11-17-9-3-2-4-10-17/h2-4,9-12,16H,5-8,13-15H2,1H3/b12-11+ |
InChI Key |
SEBFSSWJENDFFN-VAWYXSNFSA-N |
Isomeric SMILES |
CC1CCCCN1CCCOC(=O)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















